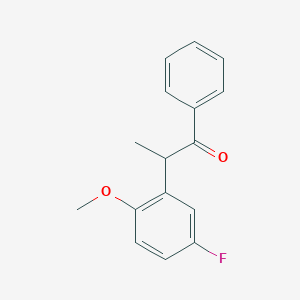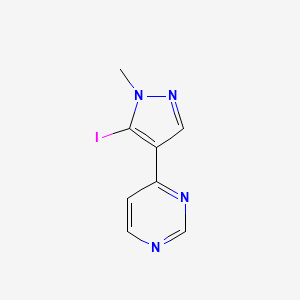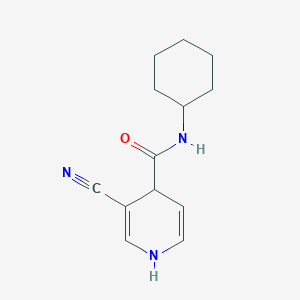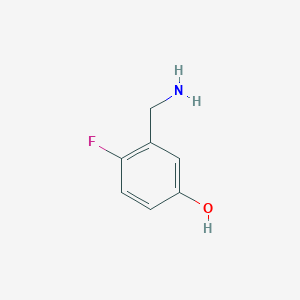![molecular formula C29H31N7 B12634277 2-ethyl-7-methyl-5-(2-methylpropyl)-3-[5-[2-(2H-tetrazol-5-yl)phenyl]-2,3-dihydro-1H-inden-1-yl]imidazo[4,5-b]pyridine](/img/structure/B12634277.png)
2-ethyl-7-methyl-5-(2-methylpropyl)-3-[5-[2-(2H-tetrazol-5-yl)phenyl]-2,3-dihydro-1H-inden-1-yl]imidazo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-etil-7-metil-5-(2-metilpropil)-3-[5-[2-(2H-tetrazol-5-il)fenil]-2,3-dihidro-1H-inden-1-il]imidazo[4,5-b]piridina es un compuesto orgánico complejo con una estructura única que combina múltiples grupos funcionales
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-etil-7-metil-5-(2-metilpropil)-3-[5-[2-(2H-tetrazol-5-il)fenil]-2,3-dihidro-1H-inden-1-il]imidazo[4,5-b]piridina implica múltiples pasos, cada uno de los cuales requiere reactivos y condiciones específicas. El proceso generalmente comienza con la preparación de la estructura central imidazo[4,5-b]piridina, seguida de la introducción de los grupos etilo, metilo e isobutilo a través de varias reacciones de alquilación. La porción tetrazol se introduce mediante una reacción de cicloadición que involucra precursores de azida y nitrilo.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo para ciertos pasos, así como el desarrollo de métodos de purificación eficientes para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-etil-7-metil-5-(2-metilpropil)-3-[5-[2-(2H-tetrazol-5-il)fenil]-2,3-dihidro-1H-inden-1-il]imidazo[4,5-b]piridina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para convertir ciertos grupos funcionales en sus formas reducidas correspondientes.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio o trióxido de cromo, agentes reductores como hidruro de aluminio y litio o borohidruro de sodio, y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción generalmente implican temperaturas controladas y el uso de solventes como diclorometano o etanol.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, dependiendo del nucleófilo o electrófilo utilizado.
Aplicaciones Científicas De Investigación
Química: El compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas, así como un ligando en química de coordinación.
Biología: Puede tener potencial como molécula bioactiva, con aplicaciones en el descubrimiento y desarrollo de fármacos.
Medicina: El compuesto podría investigarse por su potencial terapéutico, particularmente en el tratamiento de enfermedades donde su estructura única podría interactuar con objetivos biológicos específicos.
Industria: Podría utilizarse en el desarrollo de nuevos materiales, como polímeros o catalizadores, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 2-etil-7-metil-5-(2-metilpropil)-3-[5-[2-(2H-tetrazol-5-il)fenil]-2,3-dihidro-1H-inden-1-il]imidazo[4,5-b]piridina implica su interacción con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas, receptores u otras proteínas, donde la estructura única del compuesto le permite unirse y modular su actividad. Las vías involucradas podrían incluir transducción de señales, expresión génica o procesos metabólicos, dependiendo de la aplicación específica.
Comparación Con Compuestos Similares
Compuestos Similares
2-etil-7-metil-5-(2-metilpropil)-3-[5-[2-(2H-tetrazol-5-il)fenil]-2,3-dihidro-1H-inden-1-il]imidazo[4,5-b]piridina: comparte similitudes con otros derivados de imidazo[4,5-b]piridina, como aquellos con diferentes sustituyentes alquilo o arilo.
Compuestos que contienen tetrazol: Estos compuestos a menudo tienen reactividad y aplicaciones similares debido a la presencia de la porción tetrazol.
Singularidad
La singularidad de 2-etil-7-metil-5-(2-metilpropil)-3-[5-[2-(2H-tetrazol-5-il)fenil]-2,3-dihidro-1H-inden-1-il]imidazo[4,5-b]piridina radica en su combinación específica de grupos funcionales y características estructurales, que confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C29H31N7 |
|---|---|
Peso molecular |
477.6 g/mol |
Nombre IUPAC |
2-ethyl-7-methyl-5-(2-methylpropyl)-3-[5-[2-(2H-tetrazol-5-yl)phenyl]-2,3-dihydro-1H-inden-1-yl]imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C29H31N7/c1-5-26-31-27-18(4)15-21(14-17(2)3)30-29(27)36(26)25-13-11-20-16-19(10-12-23(20)25)22-8-6-7-9-24(22)28-32-34-35-33-28/h6-10,12,15-17,25H,5,11,13-14H2,1-4H3,(H,32,33,34,35) |
Clave InChI |
HHFWRZYDWOGTJX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(N1C3CCC4=C3C=CC(=C4)C5=CC=CC=C5C6=NNN=N6)N=C(C=C2C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1H-imidazol-1-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12634197.png)




![5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12634226.png)


![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenoxyethylidene]hydroxylamine](/img/structure/B12634261.png)
![(3,5-Bis{[3,5-bis(dodecyloxy)phenyl]methoxy}phenyl)methanol](/img/structure/B12634267.png)
![7-(Hydroxymethyl)-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B12634274.png)

![(2-Fluoropyridin-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12634287.png)
![2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carbohydrazide dimethanesulfonate](/img/structure/B12634294.png)
